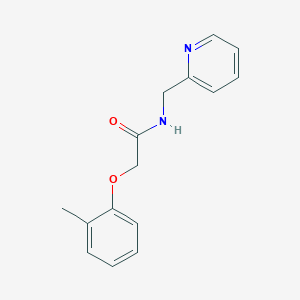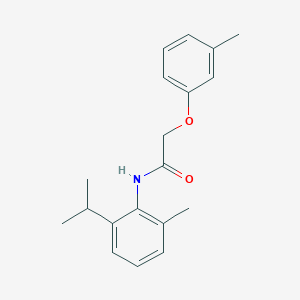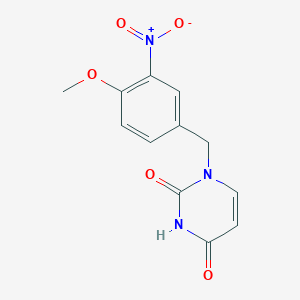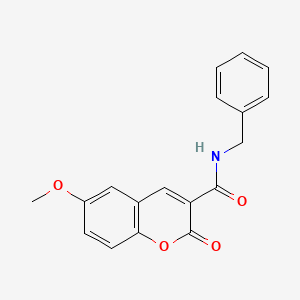
9-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "9-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole" is a derivative of carbazole, an important heterocyclic aromatic organic compound. Carbazoles are known for their various applications in materials science, especially in the development of organic semiconductors, due to their excellent thermal stability and electrical properties.
Synthesis Analysis
The synthesis of carbazole derivatives like “9-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole” typically involves Friedel–Crafts acylation reactions. One related compound, 1-(4-Fluorobenzoyl)-9H-carbazole, was synthesized starting from 9H-carbazole and 4-fluorobenzonitrile by Friedel–Crafts acylation using boron trichloride as a directing agent (Laube et al., 2022).
Molecular Structure Analysis
The molecular structure of carbazole derivatives is determined using single-crystal X-ray diffraction analysis, which reveals the precise arrangement of atoms within the molecule. This method has unambiguously revealed the structure of related compounds, confirming the substitution patterns and the planarity or non-planarity of the carbazole rings (Laube et al., 2022).
Chemical Reactions and Properties
Carbazole derivatives participate in various chemical reactions, including polymerization and coupling reactions. For instance, polycarbazole copolymers from 3-(4-Fluorobenzoyl)carbazole show significant solubility in common solvents and have been used to cast into films, demonstrating their utility in materials science (Liu et al., 2010).
Physical Properties Analysis
The physical properties of carbazole derivatives, such as their solubility, thermal stability, and glass transition temperatures, are crucial for their applications in organic electronics. For example, copolymers synthesized from 3-(4-Fluorobenzoyl)carbazole exhibit high glass transition temperatures and thermal stability, with no weight loss observed below 400°C (Liu et al., 2010).
特性
IUPAC Name |
(2-fluorophenyl)-(1,2,3,4-tetrahydrocarbazol-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO/c20-16-10-4-1-9-15(16)19(22)21-17-11-5-2-7-13(17)14-8-3-6-12-18(14)21/h1-2,4-5,7,9-11H,3,6,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHLLAQKKQLKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649557 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
9-(2-fluorobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5652406.png)

![5-acetyl-10-methyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B5652417.png)
![2-[2-(benzyloxy)ethyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5652422.png)

![3-(2,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5652445.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5652449.png)
![N~2~-(aminocarbonyl)-N~1~-[rel-(3R,4S)-1-(2-chlorobenzyl)-4-cyclopropyl-3-pyrrolidinyl]glycinamide hydrochloride](/img/structure/B5652454.png)



![7-benzyl-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5652472.png)
![4-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrimidine](/img/structure/B5652480.png)
